molecular formula C14H20FNO3 B14425762 2-Fluoroethyl (4-ethoxy-3-ethyl-5-methylphenyl)carbamate CAS No. 84971-43-7

2-Fluoroethyl (4-ethoxy-3-ethyl-5-methylphenyl)carbamate

Cat. No.: B14425762
CAS No.: 84971-43-7
M. Wt: 269.31 g/mol
InChI Key: ADHSTWMOMZMZEV-UHFFFAOYSA-N
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Description

2-Fluoroethyl (4-ethoxy-3-ethyl-5-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This specific compound features a fluoroethyl group and a substituted phenyl ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroethyl (4-ethoxy-3-ethyl-5-methylphenyl)carbamate typically involves the reaction of 2-fluoroethanol with 4-ethoxy-3-ethyl-5-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction scheme is as follows:

[ \text{4-ethoxy-3-ethyl-5-methylphenyl isocyanate} + \text{2-fluoroethanol} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoroethyl (4-ethoxy-3-ethyl-5-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Fluoroethyl (4-ethoxy-3-ethyl-5-methylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoroethyl (4-ethoxy-3-ethyl-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The fluoroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl ring and its substituents may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)carbamate: Similar structure but with a different substitution pattern on the phenyl ring.

    2-Fluoroethyl (4-methoxy-3-ethyl-5-methylphenyl)carbamate: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

2-Fluoroethyl (4-ethoxy-3-ethyl-5-methylphenyl)carbamate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoroethyl group adds to its distinct properties, making it a valuable compound for various applications.

Properties

CAS No.

84971-43-7

Molecular Formula

C14H20FNO3

Molecular Weight

269.31 g/mol

IUPAC Name

2-fluoroethyl N-(4-ethoxy-3-ethyl-5-methylphenyl)carbamate

InChI

InChI=1S/C14H20FNO3/c1-4-11-9-12(16-14(17)19-7-6-15)8-10(3)13(11)18-5-2/h8-9H,4-7H2,1-3H3,(H,16,17)

InChI Key

ADHSTWMOMZMZEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)NC(=O)OCCF)C)OCC

Origin of Product

United States

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